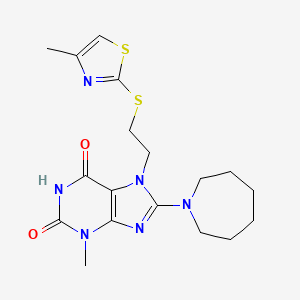
C25H23BrN4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, systematic name, and common name if available. It may also include its exact mass and other identifiers such as CAS number or InChIKey .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include retrosynthetic analysis, which is a technique for planning a synthesis, where the desired compound is transformed step by step into progressively simpler structures .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how a substance reacts with other substances .Scientific Research Applications
Covalent Frameworks and Their Properties :
- Covalent frameworks like C2N, a member of the CnNm family (carbon nitrides), show significant potential due to their high polarity, thermal and chemical stability. These properties make them suitable for applications in catalysis, environmental science, energy storage, and biotechnology (Tian et al., 2020).
C1 Catalysis and Conversion of Carbon-Containing Compounds :
- The field of C1 catalysis, focusing on the conversion of simple carbon-containing compounds like CO, CO2, methane, and methanol into valuable chemicals and fuels, has seen significant advancements. This includes insights into reaction mechanisms, development of efficient catalysts and reactors (Bao et al., 2019).
Metal-Organic Frameworks in Catalysis :
- Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for activating and transforming inert C1 molecules (like CO, CO2, and CH4) into clean fuels and high-value chemicals. The focus is on catalytic reactivity, reaction mechanisms, and catalyst design (Cui et al., 2019).
Applications of Zeolites in C1 Chemistry :
- Zeolites, being highly efficient solid catalysts, are extensively used in transforming C1 molecules (CO, CO2, CH4, CH3OH, HCOOH) into hydrocarbons and oxygenates. The key aspects like framework topologies, acidities, and the proximity between acid and metallic sites are crucial for their performance (Zhang et al., 2020).
Photocatalytic and Electrocatalytic Transformations :
- Recent advancements in photocatalytic and electrocatalytic conversions of C1 molecules into multi-carbon compounds highlight the potential of using mild and environmentally friendly conditions for these transformations (Xie et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-6-phenyl-N-prop-2-enyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4S/c1-2-15-27-24(31)22-21(17-8-4-3-5-9-17)20-10-6-7-16-29-23(28-30(22)25(20)29)18-11-13-19(26)14-12-18/h2-5,8-9,11-14H,1,6-7,10,15-16H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCFQWZNAFGHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2464170.png)
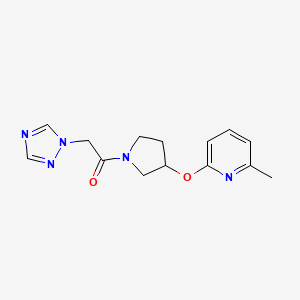

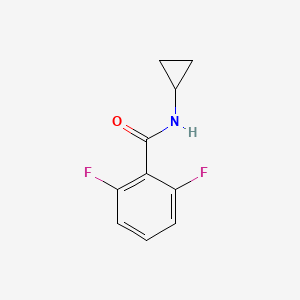
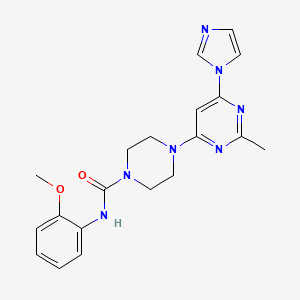
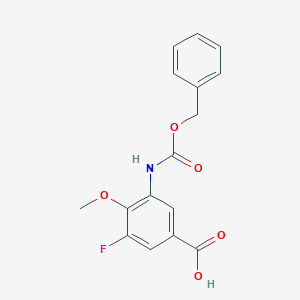

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2464178.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2464179.png)

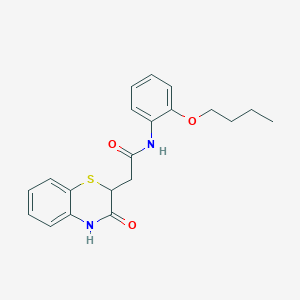
![N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2464185.png)
